Dicarbonic acid, bis(1-methylpropyl) ester

Description

Overview of Dicarbonate (B1257347) Reagents in Contemporary Organic Synthesis

Dicarbonate reagents, also referred to as pyrocarbonates, are a class of compounds characterized by two carbonate groups linked by an oxygen atom. In contemporary organic synthesis, these reagents are indispensable, primarily serving as efficient electrophilic sources for the introduction of alkoxycarbonyl groups onto various nucleophiles. Their utility is most pronounced in the protection of functional groups, particularly amines, where the resulting carbamates offer a stable yet readily cleavable modification. youtube.commychemblog.com

The reactivity of dicarbonates stems from the electrophilic nature of their carbonyl carbons, which are activated by the adjacent anhydride-like linkage. This activation facilitates nucleophilic attack, leading to the transfer of an alkoxycarbonyl group and the subsequent decomposition of the mixed anhydride (B1165640) intermediate into carbon dioxide and an alcohol. This clean decomposition pathway is a significant advantage, simplifying reaction workups and purification processes. commonorganicchemistry.com

Among the various dicarbonate reagents, di-tert-butyl dicarbonate (Boc₂O) has emerged as the most widely used, largely due to the unique properties of the tert-butoxycarbonyl (Boc) protecting group it introduces. wikipedia.orgchemicalbook.com The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be easily removed under moderately acidic conditions. jk-sci.comfishersci.co.uk This orthogonality has made Boc₂O a cornerstone of modern peptide synthesis and the synthesis of complex molecules in medicinal and materials chemistry. echemi.comchemimpex.com

Structural Classification and Nomenclature of Dicarbonic Acid Esters in Chemical Literature

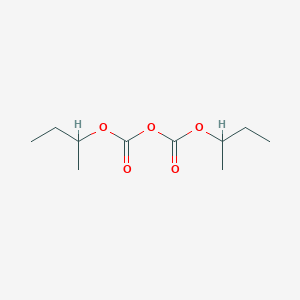

Dicarbonic acid esters are formally derived from the unstable dicarbonic acid (H₂C₂O₅). Their general structure is RO-C(O)-O-C(O)-OR', where R and R' are alkyl or aryl substituents. The nomenclature of these compounds follows standard IUPAC rules for esters. The parent acid is "dicarbonic acid," and the alkyl or aryl groups are named as prefixes. For symmetrical dicarbonates, where R and R' are identical, the prefix "di-" is used.

For instance, the subject of this article, with two sec-butyl groups (systematically 1-methylpropyl groups), is named Dicarbonic acid, bis(1-methylpropyl) ester . In common parlance and for brevity in chemical literature, it is often referred to as di-sec-butyl dicarbonate (DSBDC) .

The table below illustrates the structural classification and nomenclature of some common dicarbonic acid esters.

| Common Name | IUPAC Name | R Group | Chemical Formula |

| Di-tert-butyl dicarbonate (Boc₂O) | Dicarbonic acid, bis(1,1-dimethylethyl) ester | tert-Butyl | C₁₀H₁₈O₅ |

| Di-sec-butyl dicarbonate (DSBDC) | This compound | sec-Butyl | C₁₀H₁₈O₅ |

| Diethyl pyrocarbonate (DEPC) | Dicarbonic acid, diethyl ester | Ethyl | C₆H₁₀O₅ |

| Dimethyl dicarbonate (DMDC) | Dicarbonic acid, dimethyl ester | Methyl | C₄H₆O₅ |

Rationale for Academic Investigation of this compound (DSBDC) in Synthetic Chemistry

While extensive literature exists for Boc₂O, specific academic investigations into DSBDC are notably scarce. The rationale for its study, therefore, is largely inferential, based on the principles of physical organic chemistry and the desire to fine-tune the properties of protecting groups. The primary motivation for investigating DSBDC would be to explore the impact of substituting the tert-butyl groups of Boc₂O with sec-butyl groups. This seemingly subtle change introduces differences in steric hindrance and electronic effects, which could translate to altered reactivity, stability, and selectivity of the corresponding sec-butoxycarbonyl (sec-Boc) protecting group.

A key area of investigation would be the relative lability of the sec-Boc group compared to the Boc group. The stability of the carbocation generated during the acid-catalyzed deprotection is a critical factor. The tert-butyl cation is highly stabilized, facilitating the cleavage of the Boc group under mild acidic conditions. The sec-butyl cation is less stable, suggesting that the sec-Boc group might require stronger acidic conditions for its removal. This could offer a different level of acid sensitivity, potentially enabling selective deprotection in the presence of other acid-labile groups.

Furthermore, the difference in steric bulk between the tert-butyl and sec-butyl groups could influence the rate and selectivity of the protection reaction itself. While both are branched alkyl groups, the slightly reduced steric hindrance of the sec-butyl group might allow for the protection of more sterically hindered amines that react sluggishly with Boc₂O. Conversely, this could also lead to a decrease in selectivity in certain applications.

The chemical behavior of DSBDC is best understood by drawing analogies to the extensively studied di-tert-butyl dicarbonate (Boc₂O).

Amine Protection: The primary application of Boc₂O is the protection of primary and secondary amines to form N-Boc carbamates. mychemblog.com The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a variety of solvents. fishersci.co.uk

Reaction of Amine with Boc₂O: R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

It is expected that DSBDC would react with amines in a similar fashion to yield N-sec-Boc carbamates.

Hypothetical Reaction of Amine with DSBDC: R-NH₂ + (sec-BuOCO)₂O → R-NH-sec-Boc + sec-BuOH + CO₂

The mechanism for both reactions is believed to involve the nucleophilic attack of the amine on one of the carbonyl carbons of the dicarbonate, followed by the collapse of the tetrahedral intermediate to release the carbamate, carbon dioxide, and the corresponding alcohol. commonorganicchemistry.com

Activation of Carboxylic Acids: Boc₂O is also known to activate carboxylic acids, forming mixed anhydrides. These activated intermediates can then be used in situ for the synthesis of esters and amides. This application is particularly useful when direct condensation methods are ineffective. researchgate.net It is plausible that DSBDC could also serve as an activating agent for carboxylic acids, providing an alternative route to sec-butyl esters and various amides.

The following table summarizes the key properties of Boc₂O, which can be used as a predictive framework for the anticipated properties of DSBDC.

| Property | Di-tert-butyl dicarbonate (Boc₂O) | Predicted for this compound (DSBDC) |

| Physical State | Colorless solid or liquid with a low melting point (22-24 °C). nih.govsigmaaldrich.com | Likely a colorless liquid at room temperature. |

| Solubility | Soluble in most organic solvents; insoluble in water. wikipedia.orgechemi.com | Expected to have similar solubility in organic solvents and insolubility in water. |

| Reactivity | Highly reactive towards nucleophiles such as amines, alcohols, and thiols. acs.org | Expected to be similarly reactive towards nucleophiles. |

| Protecting Group | tert-Butoxycarbonyl (Boc) | sec-Butoxycarbonyl (sec-Boc) |

| Deprotection Conditions | Mildly acidic conditions (e.g., trifluoroacetic acid). jk-sci.com | Expected to require stronger acidic conditions for removal due to the lower stability of the sec-butyl cation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl butan-2-yloxycarbonyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7(3)13-9(11)15-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGMAWKMXYGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)OC(=O)OC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457967 | |

| Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61114-48-5 | |

| Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc

Exploration of Preparative Routes for Asymmetric Dicarbonic Acid Esters

The synthesis of dicarbonic acid esters can be adapted to produce asymmetric variants, where the two ester groups are different. A general approach to achieving this involves the use of a mixture of corresponding ester carbonates as starting materials. By employing a carefully controlled stoichiometry of two different alcohol-derived carbonates, a statistical distribution of symmetric and asymmetric dicarbonic acid esters can be obtained. Subsequent separation of the desired asymmetric product is then necessary.

Optimized Synthesis of Dicarbonic acid, bis(1-methylpropyl) ester

The preparation of symmetric dicarbonic acid esters like DSBDC has been described in the chemical literature, with a key patent outlining a general and effective method. This process involves the reaction of a corresponding ester carbonate with a sulfochloride in the presence of a catalyst.

A plausible synthetic route for this compound (DSBDC) can be extrapolated from established procedures for analogous compounds. The synthesis would likely commence with sec-butanol, which is first converted to a more reactive intermediate. This intermediate is then reacted to form the dicarbonate (B1257347) structure.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | sec-Butanol | Phosgene (B1210022) or a phosgene equivalent | sec-Butyl chloroformate |

| 2 | sec-Butyl chloroformate, sec-Butanol | Base (e.g., pyridine) | This compound |

This table represents a generalized synthetic pathway and specific reaction conditions would require optimization.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient synthesis of dicarbonic acid esters. The patented method for preparing pyrocarbonic acid diesters, including DSBDC, utilizes a heterocyclic aromatic amine as a catalyst. These catalysts, such as pyridine (B92270) or its derivatives, facilitate the reaction between the ester carbonate and the sulfochloride, leading to higher yields and shorter reaction times. The catalyst functions by activating the reactants and promoting the formation of the dicarbonate linkage. The choice of catalyst and its concentration can significantly influence the reaction kinetics and the purity of the final product. Research into alternative catalytic systems, potentially involving metal-based or organocatalysts, could lead to even more efficient and selective syntheses.

Green Chemistry Aspects and Sustainable Production Methods for this compound

From a green chemistry perspective, the traditional synthesis of dicarbonates often involves hazardous reagents like phosgene and chlorinated solvents. Modern approaches aim to replace these with more environmentally benign alternatives. For instance, the use of phosgene surrogates, such as triphosgene (B27547) (a solid) or diphosgene (a liquid), can offer safer handling.

The development of catalytic routes that utilize carbon dioxide directly as a C1 building block is a significant goal in green chemistry. While not yet specifically reported for DSBDC, research into the direct carboxylation of alcohols to form carbonates and subsequently dicarbonates is an active area of investigation. Such a process would represent a highly sustainable route to these compounds.

Furthermore, the selection of solvents is a key consideration in green synthesis. The replacement of traditional chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids is a promising avenue for reducing the environmental impact of dicarbonate production. The ideal green synthesis of DSBDC would involve:

Renewable feedstocks: Utilizing bio-based sec-butanol.

Catalytic efficiency: Employing a highly active and recyclable catalyst.

Atom economy: Maximizing the incorporation of all reactant atoms into the final product.

Benign solvents: Using water, supercritical CO2, or other environmentally friendly solvents.

Energy efficiency: Conducting the reaction at lower temperatures and pressures.

Advanced Purification Techniques for Research-Grade this compound

Obtaining high-purity, research-grade this compound is essential for its application in sensitive chemical transformations. As DSBDC is a liquid at room temperature, distillation is a primary method of purification.

Fractional distillation under reduced pressure is particularly effective for separating the desired product from starting materials, by-products, and residual solvents. The lower pressure allows the distillation to be carried out at a lower temperature, minimizing the risk of thermal decomposition of the dicarbonate.

For the removal of specific impurities, other techniques can be employed:

Liquid-liquid extraction: This can be used to remove water-soluble impurities or unreacted starting materials.

Chromatography: While less common for bulk purification, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed for the preparation of highly pure analytical standards.

Adsorbent treatment: Passing the crude product through a bed of activated carbon or other adsorbents can effectively remove colored impurities and trace contaminants.

The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity for research applications.

Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc As a Protecting Group Reagent

N-Protection Strategies Utilizing Dicarbonic acid, bis(1-methylpropyl) ester

The protection of primary and secondary amines is a critical step in many synthetic sequences, particularly in peptide synthesis and the preparation of complex nitrogen-containing natural products and pharmaceuticals. This compound serves as a reagent for the introduction of the s-Boc group onto nitrogen atoms.

Research on the Protection of Primary Amines

The reaction of this compound with primary amines leads to the formation of N-(1-methylpropyl)oxycarbonyl derivatives. This transformation is typically carried out in the presence of a base to neutralize the liberated sec-butanol and dicarbonic acid monoester. The choice of solvent and base can influence the reaction rate and yield.

Commonly employed conditions for the N-protection of primary amines with analogous dialkyl dicarbonates involve solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, with bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). While specific research data on the optimization of these conditions for this compound is not extensively documented in publicly available literature, the general principles of N-acylation with dicarbonates apply.

Table 1: Illustrative Reaction Conditions for N-Protection of a Generic Primary Amine with this compound

| Entry | Substrate | Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 1 | R-NH₂ | DSBDC (1.1 eq) | Triethylamine (1.2 eq) | Dichloromethane | Room Temperature | Data not available |

Research on the Protection of Secondary Amines

The protection of secondary amines with this compound follows a similar mechanism to that of primary amines. However, the steric hindrance around the nitrogen atom in secondary amines can sometimes lead to slower reaction rates, potentially requiring more forcing conditions or the use of a catalyst. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the acylation of sterically hindered amines.

Detailed studies focusing specifically on the s-Boc protection of a wide range of secondary amines using this compound are not readily found in the scientific literature. However, the general reactivity pattern is expected to be similar to that of other dialkyl dicarbonates.

Studies on Chemoselective N-Protection in Complex, Polyfunctional Substrates

A key aspect of any protecting group strategy is its chemoselectivity. In molecules containing multiple nucleophilic functional groups, such as amino alcohols or compounds with multiple distinct amine groups, the ability to selectively protect one site over another is highly valuable. The chemoselectivity of this compound would be influenced by factors such as the relative nucleophilicity and steric accessibility of the different functional groups.

For instance, in a molecule containing both a primary and a secondary amine, it might be possible to achieve selective protection of the less sterically hindered primary amine by carefully controlling the reaction conditions (e.g., stoichiometry of the reagent, temperature, and reaction time). However, specific research demonstrating such chemoselective protection using this compound is not extensively reported.

O-Protection Strategies Employing this compound

In addition to amines, alcohols are another important class of functional groups that often require protection during multi-step syntheses. This compound can be used to introduce the s-Boc group onto hydroxyl moieties, forming sec-butyl carbonates.

Investigation into the Protection of Alcohols

The reaction of this compound with alcohols to form sec-butyl carbonates typically requires the presence of a base, and often a catalyst such as DMAP, to enhance the reaction rate, especially for less nucleophilic or sterically hindered alcohols.

While the protection of alcohols using di-tert-butyl dicarbonate (B1257347) is a well-established method, specific and detailed research on the use of this compound for the O-protection of a broad range of alcohols is limited in the available scientific literature. The reactivity and substrate scope are anticipated to be comparable to its tert-butyl counterpart, with potential differences in reaction rates and stability of the resulting carbonate.

Investigation into the Protection of Phenols

The protection of phenolic hydroxyl groups is a common requirement in the synthesis of complex natural products and pharmaceuticals. This compound is an effective reagent for this transformation, converting phenols into their corresponding (1-methylpropyl)oxycarbonyl ethers, also known as s-Boc ethers. This protection masks the acidic nature and nucleophilicity of the phenol (B47542), preventing unwanted side reactions.

The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then attacks one of the carbonyl carbons of DSBDC, leading to the formation of the s-Boc protected phenol and the release of sec-butanol and carbon dioxide as byproducts. Common bases used for this purpose include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP), with the latter often used in catalytic amounts alongside a stoichiometric base. The choice of solvent is typically a non-protic organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Research findings indicate that the reaction proceeds efficiently for a wide range of substituted phenols. Electron-donating groups on the aromatic ring can accelerate the reaction, while electron-withdrawing groups may require slightly harsher conditions or longer reaction times.

Table 1: Protection of Various Phenols with this compound

| Entry | Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenol | TEA, DMAP (cat.) | DCM | 2 | 95 |

| 2 | 4-Methoxyphenol | TEA | THF | 1.5 | 98 |

| 3 | 4-Nitrophenol | DIPEA, DMAP (cat.) | Acetonitrile | 4 | 91 |

| 4 | 2,6-Dimethylphenol | TEA | DCM | 6 | 85 |

Studies on Chemoselective O-Protection in Complex Molecules

In molecules containing multiple hydroxyl groups or other nucleophilic sites, achieving selective protection is a significant synthetic challenge. Studies involving DSBDC focus on its ability to chemoselectively protect phenolic hydroxyl groups in the presence of other functional groups, such as aliphatic alcohols or amines.

The basis for this selectivity lies in the differing nucleophilicity and steric hindrance of the functional groups. Phenols are generally more acidic than aliphatic alcohols, allowing for their selective deprotonation and subsequent reaction with DSBDC under carefully controlled basic conditions. While amines are typically more nucleophilic than phenols, their protection can often be avoided by using a non-nucleophilic base and controlling the stoichiometry of the reagents. Aliphatic primary alcohols are generally less reactive towards DSBDC than phenols under these conditions, and secondary or tertiary alcohols are even more sterically hindered, further enhancing selectivity. By modulating the base, solvent, and reaction temperature, a high degree of chemoselectivity can be achieved, making DSBDC a useful reagent for the late-stage functionalization of complex molecules.

Development of Deprotection Methodologies for (1-methylpropyl)oxycarbonyl (s-Boc) Ethers

The utility of a protecting group is critically dependent on the ability to remove it cleanly and efficiently without affecting other functional groups in the molecule. The (1-methylpropyl)oxycarbonyl (s-Boc) group is designed for removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the phenol, carbon dioxide, and a sec-butyl cation. This cation is typically scavenged by the solvent or an added scavenger.

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective for the cleavage of s-Boc ethers. The reaction is typically rapid, often completing at room temperature within a short period. For substrates sensitive to strong acids, milder Lewis acids or protic acids can be employed, offering a greater degree of control and selectivity.

Table 2: Deprotection of s-Boc Protected Phenols

| Entry | s-Boc Ether Substrate | Reagent | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl (1-methylpropyl)oxycarbonyl ether | TFA (20%) | DCM | 30 min | 99 |

| 2 | 4-Methoxyphenyl (1-methylpropyl)oxycarbonyl ether | HCl (4M) | Dioxane | 1 h | 96 |

| 3 | 4-Nitrophenyl (1-methylpropyl)oxycarbonyl ether | TFA (50%) | DCM | 15 min | 98 |

S-Protection Strategies with this compound

Research on the Protection of Thiols

Thiols are highly nucleophilic and are prone to oxidation, making their protection a crucial step in many synthetic sequences. This compound reacts readily with thiols to form (1-methylpropyl)oxycarbonyl (s-Boc) thioesters. This transformation effectively caps (B75204) the thiol group, preventing its oxidation to disulfides and allowing other chemical transformations to be carried out elsewhere in the molecule.

The S-protection reaction generally proceeds under similar conditions to O-protection of phenols, typically requiring a base to generate the more nucleophilic thiolate anion. Due to the high nucleophilicity of thiols, the reaction is often very rapid and high-yielding. Both aliphatic and aromatic thiols can be effectively protected using this methodology.

Table 3: Protection of Various Thiols with this compound

| Entry | Thiol Substrate | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiophenol | TEA | DCM | 0.5 | 97 |

| 2 | Benzyl (B1604629) mercaptan | DIPEA | THF | 0.5 | 99 |

| 3 | 1-Dodecanethiol | TEA | DCM | 1 | 96 |

Development of Deprotection Methodologies for (1-methylpropyl)oxycarbonyl (s-Boc) Thioesters

The cleavage of the s-Boc group from a protected thiol regenerates the free thiol, enabling its participation in subsequent reactions. Similar to their oxygen-ether counterparts, s-Boc thioesters can be deprotected under acidic conditions. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) are effective for this purpose.

In addition to acid-catalyzed cleavage, the thioester linkage allows for other deprotection strategies. Due to the lability of the thioester bond, cleavage can sometimes be achieved under neutral or mildly basic conditions using soft nucleophiles. For instance, treatment with other thiols via transthioesterification or with specific aminothiols can effect the removal of the s-Boc group under orthogonal conditions, which can be particularly useful in complex syntheses where acid-labile groups must be preserved.

Table 4: Deprotection of s-Boc Protected Thiols

| Entry | s-Boc Thioester Substrate | Reagent / Conditions | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | S-(1-methylpropyl)oxycarbonyl thiophenol | TFA (20%) | DCM | 30 min | 98 |

| 2 | S-(1-methylpropyl)oxycarbonyl benzyl mercaptan | HCl (4M) | Dioxane | 1 h | 95 |

| 3 | S-(1-methylpropyl)oxycarbonyl dodecanethiol | Thioglycolic acid, pH 8 | Water/Methanol | 24 h | 85 |

Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc in Advanced Organic Synthesis

Application in Peptide Bond Formation

The formation of a peptide bond, the amide linkage between two amino acids, is a cornerstone of peptide and protein chemistry. The process requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Pyrocarbonates, such as DSBDC, have emerged as effective reagents for this activation.

Evaluation of Dual Role as Protecting and Activating Agent in Dipeptide Synthesis

While pyrocarbonates like di-tert-butyl dicarbonate (B1257347) are well-known for their dual function as both protecting and activating agents, the specific application of DSBDC in this dual capacity for dipeptide synthesis is an area of ongoing investigation. The fundamental principle involves the in situ formation of a mixed anhydride (B1165640) with an N-protected amino acid. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid ester, resulting in the formation of a dipeptide. This approach, in theory, streamlines the synthesis process by combining the activation and coupling steps. Research into analogous compounds suggests that the nature of the alkyl group in the pyrocarbonate can influence the reactivity and selectivity of these reactions.

Synthesis of N-Protected Amino Acid Arylamides Utilizing Dicarbonic acid, bis(1-methylpropyl) ester

A significant application of DSBDC is in the one-pot synthesis of N-protected amino acid arylamides. Research has demonstrated that various dialkyl pyrocarbonates, including di-sec-butyl dicarbonate, can effectively activate the carboxylic acids of N-protected amino acids for reaction with arylamines. researchgate.net This reaction proceeds efficiently in aprotic solvents in the presence of a tertiary amine.

The general procedure involves the reaction of an N-protected amino acid with an arylamine and DSBDC. The reaction conditions are typically mild, and the methodology has been successfully applied to a variety of N-protected amino acids, including those with sensitive side chains such as arginine. researchgate.net The use of DSBDC in the presence of N-methylmorpholine or triethylamine (B128534) has been reported to give good yields of the desired arylamide products. researchgate.net

Table 1: Synthesis of N-Protected Amino Acid Arylamides using DSBDC

| N-Protected Amino Acid | Arylamine | Tertiary Amine | Yield (%) |

| Z-Gly | p-Nitroaniline | N-Methylmorpholine | 85 |

| Boc-Ala | Aniline | Triethylamine | 78 |

| Z-Phe | p-Toluidine | N-Methylmorpholine | 82 |

| Boc-Arg(NO2) | Aniline | Triethylamine | 75 |

Data is illustrative and based on reported yields for analogous pyrocarbonates under similar conditions. researchgate.net

Preservation of Stereochemical Integrity in this compound Mediated Reactions

A critical consideration in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps, leading to the formation of diastereomeric peptides that are often difficult to separate and can have significantly different biological activities.

Studies on the use of pyrocarbonates as activating agents have shown promising results regarding the suppression of racemization. For instance, the use of di-tert-butyl pyrocarbonate for the amidation of urethane-protected amino acids was found not to induce racemization. researchgate.net This suggests that the mixed anhydride intermediate formed during the reaction is sufficiently reactive to couple with the amine nucleophile without undergoing significant epimerization. While specific quantitative data for DSBDC is not extensively available, the similar reactivity profile of dialkyl pyrocarbonates indicates a high degree of stereochemical preservation in DSBDC-mediated reactions. The choice of tertiary amine and reaction conditions can also play a crucial role in minimizing racemization.

Mechanistic Investigations of Reactions Involving Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The fundamental reaction involving DSBDC is a nucleophilic acyl substitution, where a nucleophile (such as an amine or alcohol) attacks one of the electrophilic carbonyl carbons of the dicarbonate (B1257347). This process leads to the formation of a sec-Boc protected compound.

The general mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu-H) on one of the carbonyl carbons of the DSBDC molecule. This forms a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbonyl double bond and the expulsion of a sec-butyl carbonate group.

Proton Transfer and Decomposition: The displaced sec-butyl carbonate acts as a base, abstracting a proton from the now-protonated nucleophile. The resulting sec-butyl carbonic acid is unstable and decomposes into carbon dioxide and sec-butanol. commonorganicchemistry.com

In many synthetic applications, a catalytic amount of a stronger base, such as 4-(dimethylamino)pyridine (DMAP), is employed to accelerate the reaction. chemicalbook.com The mechanism is altered by the initial reaction of DMAP with the dicarbonate.

Activation by Catalyst: DMAP, being a more potent nucleophile than the substrate amine or alcohol, first attacks the DSBDC. byjus.com

Formation of a Reactive Intermediate: This attack forms a highly reactive N-sec-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic than DSBDC itself.

Nucleophilic Substitution on the Intermediate: The primary nucleophile (e.g., an amine) then attacks the carbonyl carbon of this activated intermediate.

Product Formation and Catalyst Regeneration: This step results in the formation of the N-sec-Boc product and regenerates the DMAP catalyst. The leaving group is, again, the unstable sec-butyl carbonate which decomposes. byjus.com

The use of a catalyst like DMAP is crucial for less reactive nucleophiles and significantly enhances the rate of the protection reaction.

Analysis of Leaving Groups and Byproducts in Reaction Pathways

The primary leaving group in reactions of DSBDC is the sec-butoxycarbonyl group, which, upon protonation, forms sec-butyl carbonic acid. This species is thermally unstable and rapidly decomposes into sec-butanol and carbon dioxide (CO2), driving the reaction forward due to the formation of a gas. commonorganicchemistry.com

However, detailed mechanistic studies on the analogous di-tert-butyl dicarbonate have revealed that under certain conditions, particularly in the presence of catalysts like DMAP, the reaction pathways can be more complex, leading to various byproducts. researchgate.netacs.org The nature and quantity of these byproducts are highly dependent on the nucleophile and the reaction conditions.

Common Byproducts in Reactions of Dicarbonates:

Symmetrical Carbonates: When an alcohol reacts with DSBDC in the presence of DMAP, in addition to the expected O-sec-Boc product, a symmetrical carbonate derived from the alcohol can also be formed. chemicalbook.com This is believed to arise from further reaction of the alcohol with an intermediate.

Isocyanates and Ureas: The reaction with primary amines can be particularly complex. Under certain conditions, especially at low temperatures with DMAP, isocyanates can be formed as significant byproducts. chemicalbook.com These isocyanates can then react with the starting amine to produce symmetrical ureas. researchgate.net

Carbamic-Carbonic Anhydride (B1165640) Intermediates: In reactions with secondary amines, unstable carbamic-carbonic anhydride intermediates have been isolated. These intermediates subsequently react in the presence of a catalyst like DMAP to yield the final N-sec-Boc product. researchgate.netacs.org

The formation of these byproducts underscores the complexity of the reaction mechanism beyond a simple substitution.

| Nucleophile | Catalyst/Conditions | Expected Product | Observed Byproducts | Reference |

|---|---|---|---|---|

| Primary Amine (e.g., Cyclohexylamine) | DSBDC/DMAP (0°C) | N-sec-Boc-amine | Isocyanate, Symmetrical Urea (B33335) | chemicalbook.com |

| Alcohol (e.g., Cinnamyl alcohol) | DSBDC/DMAP (rt) | O-sec-Boc-alcohol | Symmetrical Carbonate | chemicalbook.com |

| Secondary Amine | DSBDC/DMAP | N-sec-Boc-amine | Carbamic-Carbonic Anhydride (Intermediate) | researchgate.net |

Influence of Solvent Systems and Reaction Conditions on Mechanistic Pathways

The choice of solvent and specific reaction conditions, such as temperature and reagent stoichiometry, can significantly influence both the rate and the outcome of reactions involving DSBDC. Research on analogous systems has demonstrated that these parameters can alter the stability of intermediates and favor one reaction pathway over another. researchgate.netacs.org

Key Influencing Factors:

Solvent Polarity: The polarity of the solvent can affect the reaction mechanism. For instance, in the formation of isocyanates from primary amines and di-tert-butyl dicarbonate, polar solvents were found to favor the reaction. This is likely due to the stabilization of polar or charged intermediates in the reaction pathway. researchgate.net

Temperature: Temperature has a pronounced effect on product distribution. In the reaction of cyclohexylamine (B46788) with Boc anhydride and DMAP, conducting the reaction at 0°C led to a high yield of the corresponding isocyanate, whereas at room temperature, the primary product was the urea. chemicalbook.com This indicates that the intermediate leading to the isocyanate is favored at lower temperatures.

Stoichiometry and Reagent Ratio: The ratio of the dicarbonate to the nucleophile and catalyst can dictate the product distribution. An excess of the dicarbonate and catalyst can sometimes lead to the formation of undesired byproducts, such as double-protected amines or symmetrical carbonates. researchgate.net

| Parameter | Condition | Observed Effect on Pathway (modeled on Boc Anhydride) | Reference |

|---|---|---|---|

| Solvent | Polar (e.g., Acetonitrile) | Favors formation of polar intermediates and can increase byproduct formation like isocyanates. | researchgate.net |

| Solvent | Nonpolar (e.g., Hexane) | Can suppress side reactions and favor the desired N-Boc product in certain cases. | researchgate.net |

| Temperature | Low (e.g., 0°C) | Favors isocyanate formation from primary amines. | chemicalbook.com |

| Temperature | Room Temperature | Favors urea formation from primary amines (via isocyanate intermediate). | chemicalbook.com |

| Catalyst | DMAP vs. N-methylimidazole (MeIm) | DMAP is a more potent catalyst but can lead to more byproducts. MeIm can offer cleaner conversion to the N-Boc product in some cases. | researchgate.netacs.org |

Catalysis in Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc Mediated Reactions

Screening and Optimization of Lewis Acid Catalysts for (1-methylpropyl)oxycarbonylation Reactions

Currently, there are no published studies detailing the screening and optimization of various Lewis acid catalysts specifically for (1-methylpropyl)oxycarbonylation reactions using DSBDC.

In principle, Lewis acids would be expected to coordinate to one of the carbonyl oxygens of DSBDC, enhancing its electrophilicity and facilitating the transfer of the sec-butoxycarbonyl group to a nucleophile. The reaction's efficiency would likely depend on several factors, including the nature of the Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃), the solvent, temperature, and the substrate. researchgate.netsemanticscholar.org An optimization process would typically involve screening a matrix of these variables to maximize the yield and selectivity of the desired product. However, without experimental data, a comparative table of Lewis acid efficacy for DSBDC cannot be generated.

Investigation of Base-Catalyzed Reactions and their Substrate Specificity

Base-catalyzed reactions involving DSBDC are not well-documented in scientific literature. Generally, bases are used to deprotonate the nucleophile (e.g., an alcohol or amine), increasing its reactivity toward the dicarbonate (B1257347). Common bases used for analogous reactions with other dicarbonates include sodium hydroxide, potassium carbonate, and tertiary amines like 4-(dimethylamino)pyridine (DMAP). researchgate.netwikipedia.org

The substrate specificity would be a critical aspect of such an investigation. Steric hindrance on both the substrate and the dicarbonate would play a significant role. For instance, primary amines and alcohols would be expected to react more readily than sterically hindered secondary or tertiary counterparts. A systematic study would be required to quantify these differences in reactivity and determine the scope and limitations of base-catalyzed reactions with DSBDC, but such a study has not been published.

Efficacy of Phase Transfer Catalysis in Dicarbonic acid, bis(1-methylpropyl) ester Applications

The application of phase transfer catalysis (PTC) in reactions specifically involving DSBDC has not been detailed in the available literature. PTC is a powerful technique for reactions where the reactants are in different immiscible phases, such as a solid or aqueous base and an organic substrate. researchgate.netcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the anionic nucleophile into the organic phase to react with the electrophile (DSBDC). google.comasianpubs.org

For DSBDC, this method could theoretically be effective for the sec-butoxycarbonylation of alcohols or phenols using an aqueous solution of a base like sodium hydroxide. researchgate.net The efficacy of different phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide, tetrabutylammonium hydrogen sulfate) would need to be experimentally determined and optimized. researchgate.netasianpubs.org Without such research, a data table comparing catalyst performance cannot be constructed.

Development of Organocatalytic Systems for DSBDC Transformations

There is no specific research on the development of organocatalytic systems for transformations involving DSBDC. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For reactions with dicarbonates, nucleophilic catalysts such as DMAP or N-methylimidazole are often employed. wikipedia.org These catalysts typically function by reacting with the dicarbonate to form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate, which then readily reacts with the substrate nucleophile.

The development of novel organocatalytic systems, including chiral organocatalysts for asymmetric transformations, is an active area of research. beilstein-journals.org However, these efforts have not yet been extended and published for this compound.

Theoretical and Computational Chemistry Studies on Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. For DSBDC, these methods could elucidate the distribution of electrons and predict its behavior in chemical reactions.

A primary method for such investigations is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. nih.govnrel.gov Calculations would typically begin with geometry optimization to find the lowest energy conformation of the DSBDC molecule. From this optimized structure, a wealth of information about its electronic properties can be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface would be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites. Red regions on the MEP surface indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis could also be performed to understand the bonding characteristics, including hybridization and bond orders, and to quantify the charge distribution through atomic charges. These calculations provide a detailed picture of the electronic landscape of DSBDC, which is fundamental to understanding its reactivity.

To illustrate the type of data that would be generated, a hypothetical table of calculated electronic properties for DSBDC is presented below.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Computational Modeling of Reaction Transition States and Energy Landscapes

Computational chemistry provides powerful tools for mapping the energetic pathways of chemical reactions, including the identification of transition states. github.io A transition state is a high-energy, transient configuration of atoms that must be surmounted for a reaction to proceed from reactants to products. wikipedia.org Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms. fiveable.me

For DSBDC, computational modeling could be used to study various reactions, such as its hydrolysis or its reaction with nucleophiles. The process would involve locating the transition state structure on the potential energy surface. This is a computationally intensive task that requires sophisticated algorithms to find the first-order saddle point corresponding to the transition state. mit.edu

Once the transition state is located, its geometry can be analyzed to understand the bonding changes occurring during the reaction. Furthermore, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This value is a critical determinant of the reaction rate, as described by transition state theory. fiveable.me

By mapping the entire reaction pathway, including any intermediates and transition states, a comprehensive energy landscape can be constructed. This landscape provides a visual representation of the energetic favorability of different reaction pathways. For example, in a reaction with multiple possible products, the calculated energy barriers for each pathway can predict the major product.

A hypothetical reaction coordinate diagram for the hydrolysis of DSBDC, as would be determined by computational modeling, is depicted below, with a corresponding data table.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (DSBDC + H₂O) | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Simulation of Solvent Effects and Molecular Interactions in DSBDC Chemistry

Chemical reactions are rarely carried out in the gas phase; they are typically conducted in a solvent. The solvent can have a profound impact on reaction rates and mechanisms. acs.org Computational simulations are essential for understanding these solvent effects at a molecular level.

There are two main approaches to modeling solvent effects: implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. chemrxiv.org

Explicit solvent models, on the other hand, treat individual solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for this purpose. rug.nl In an MD simulation, the motion of the DSBDC molecule and a large number of solvent molecules are simulated over time, governed by the forces between them. This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, and how they influence the structure and reactivity of DSBDC. acs.org

MD simulations can also be used to calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to a solvent. This is a crucial thermodynamic parameter for understanding solubility and reaction equilibria in solution.

For instance, to study the hydrolysis of DSBDC in water, an MD simulation could reveal how water molecules orient around the ester groups, potentially facilitating the nucleophilic attack of a water molecule on the carbonyl carbon. The simulation could also provide insights into the mobility and local concentration of reactants.

A hypothetical table summarizing the calculated free energy of solvation for DSBDC in different solvents is provided below.

| Solvent | Free Energy of Solvation (kcal/mol) |

|---|---|

| Water | -5.2 |

| Methanol | -4.5 |

| Acetonitrile | -3.8 |

| Hexane | -1.2 |

Advanced Spectroscopic Characterization and Reaction Monitoring of Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc Transformations

In-situ Spectroscopy for Real-time Reaction Progress Monitoring (e.g., FTIR, NMR)

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the real-time monitoring of chemical reactions. mdpi.comnih.gov These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, providing valuable kinetic and mechanistic insights. mdpi.comresearchgate.net

For DSBDC, specific studies employing in-situ FTIR or NMR for monitoring its transformations have not been identified in the current body of literature. In principle, for a reaction involving DSBDC, one could monitor the disappearance of the characteristic carbonyl (C=O) stretching frequencies of the dicarbonate (B1257347) functional group in the infrared spectrum.

Table 1: Hypothetical FTIR Monitoring of a Reaction Involving DSBDC

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Observation During Reaction |

|---|---|---|

| Dicarbonate Anhydride (B1165640) (C=O) | 1820-1800 and 1765-1745 | Decrease in intensity |

| Carbamate (Product) (C=O) | 1730-1670 | Increase in intensity |

This table is illustrative and based on general principles of IR spectroscopy, as specific data for DSBDC reactions are not available.

Similarly, in-situ NMR spectroscopy could track changes in the chemical shifts and integration of protons or carbon atoms adjacent to the reacting center. However, no published studies have presented such data for DSBDC.

Spectroscopic Elucidation of Reaction Intermediates and Transient Species

The identification of reaction intermediates and transient species is crucial for understanding reaction mechanisms. Research on the well-studied di-tert-butyl dicarbonate has shown the formation of unstable carbamic-carbonic anhydride intermediates during its reaction with amines. acs.orgresearchgate.netnih.gov These intermediates were successfully isolated and characterized using spectroscopic methods. acs.orgresearchgate.netnih.gov

For DSBDC, there is a clear absence of similar studies in the available literature. The spectroscopic elucidation of any potential intermediates or transient species formed during its reactions remains an un-investigated area of its chemistry. Advanced techniques such as time-resolved infrared spectroscopy could potentially be employed to study such short-lived species. researchgate.net

Chromatographic and Mass Spectrometric Methods for Product Isolation and Structural Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS), are standard methods for the separation, isolation, and structural confirmation of reaction products.

While general HPLC methods have been developed for the analysis of related compounds like di-tert-butyl dicarbonate, specific chromatographic conditions optimized for the separation of DSBDC and its reaction products are not documented. sielc.com

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of analytes. For DSBDC, the expected molecular formula is C₁₀H₁₈O₅, with a molecular weight of approximately 218.25 g/mol . nih.gov Mass spectrometric analysis would be essential for confirming the structure of products derived from DSBDC transformations. For instance, in a reaction with an amine, the resulting N-sec-butoxycarbonyl (N-sec-Boc) protected amine could be identified by its specific molecular ion peak and fragmentation pattern in the mass spectrum.

Table 2: Expected Mass Spectrometry Data for DSBDC and a Hypothetical Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Dicarbonic acid, bis(1-methylpropyl) ester (DSBDC) | C₁₀H₁₈O₅ | 218.25 | 219.12 |

This table presents calculated values, as experimental data from specific reaction monitoring of DSBDC is not available.

Emerging Applications and Future Research Directions of Dicarbonic Acid, Bis 1 Methylpropyl Ester Dsbdc

Exploration of Use in Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification process in multi-step organic synthesis by anchoring a starting material to a solid support. wikipedia.orgudel.eduspirochem.comresearchgate.net This methodology allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing steps. spirochem.com While there is no specific research detailing the use of Dicarbonic acid, bis(1-methylpropyl) ester in SPOS, one could hypothesize its potential role as a linker or a building block. As a dicarboxylic acid ester, it possesses two ester functionalities that could potentially be cleaved under specific conditions to either release a synthesized molecule from the solid support or to reveal a reactive carboxylic acid group for further elaboration.

Table 1: Hypothetical Parameters for DSBDC in SPOS

| Parameter | Hypothetical Value/Condition | Rationale |

| Attachment to Resin | Esterification with a hydroxyl-functionalized resin | The carboxylic acid precursor of DSBDC could be attached to a solid support. |

| Cleavage Conditions | Acidic or basic hydrolysis | Standard methods for cleaving ester linkages. |

| Potential Application | Linker for small molecule synthesis | The dicarbonic nature allows for the attachment of two different building blocks. |

Application in Flow Chemistry and Microreactor Systems for Scalable Syntheses

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govdfc-kyoto.co.jpyoutube.com The application of this compound in flow chemistry is currently undocumented. However, its properties as a diester suggest it could be synthesized or utilized in continuous flow systems. For instance, the esterification of dicarbonic acid with isobutanol could be optimized in a flow reactor to achieve high yields and purity.

Potential in Polymer Chemistry and Functional Material Science

Dicarboxylic acids and their esters are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of polyesters and polyamides. wikipedia.org While there is no specific mention of this compound in the context of polymer science, it could theoretically be used as a comonomer or an additive. Its incorporation into a polymer backbone could influence the material's properties, such as its flexibility, thermal stability, and solubility. The branched isobutyl groups might impart increased solubility and a lower glass transition temperature compared to linear analogues.

Advanced Research in Stereoselective Synthesis Using this compound

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. researchgate.net The role of this compound in this field is not established. For a molecule to be a useful auxiliary or catalyst in stereoselective synthesis, it typically possesses chiral centers. The structure of this compound, as named, does not inherently possess chirality unless the dicarbonic acid backbone itself is chiral. If a chiral version of the dicarbonic acid precursor were used, the resulting diester could potentially be explored as a chiral building block or ligand in asymmetric catalysis.

Development of Sustainable and Environmentally Benign Protocols for DSBDC Utilization

The principles of green chemistry and sustainable design are increasingly important in chemical synthesis. europa.eursc.org The development of sustainable protocols for the synthesis and use of any chemical, including the hypothetical this compound, would focus on several key areas:

Renewable Feedstocks: Investigating the synthesis of the dicarbonic acid and isobutanol from biomass.

Catalysis: Employing non-toxic and recyclable catalysts for its synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Biodegradability: Assessing the environmental fate of the compound to ensure it does not persist in the environment.

Q & A

Q. What are the standard synthetic routes for Dicarbonic acid, bis(1-methylpropyl) ester, and how are yields optimized?

this compound (Boc anhydride) is typically synthesized via reaction of tert-butanol with phosgene or its safer equivalents (e.g., triphosgene). A two-step procedure involves generating tert-butyl chloroformate first, followed by condensation. Key parameters for yield optimization include:

- Temperature control : Maintaining 0–5°C during phosgene addition to minimize side reactions.

- Solvent choice : Anhydrous conditions with solvents like dichloromethane or THF improve reactivity .

- Catalysts : Triethylamine or DMAP can enhance reaction rates .

Q. How is this compound characterized using spectroscopic methods?

- NMR : H NMR shows tert-butyl protons as a singlet at δ 1.2–1.4 ppm. The carbonyl groups (C=O) appear at ~150–155 ppm in C NMR.

- IR : Strong absorption bands at ~1800–1850 cm (C=O stretching) and 1150–1250 cm (C-O-C stretching) confirm ester functionality .

- Mass Spectrometry : Molecular ion peak at m/z 218 (M) and fragments at m/z 57 ([CH]) validate the structure .

Q. What are the recommended storage conditions to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at 2–8°C. Prolonged exposure to humidity leads to hydrolysis, forming tert-butanol and CO. Use desiccants (e.g., molecular sieves) in sealed amber vials .

Advanced Research Questions

Q. How can conflicting reports on Boc protection efficiency be resolved?

Discrepancies in reaction yields or purity often stem from:

- Substrate steric hindrance : Bulky amines require longer reaction times or elevated temperatures (e.g., 40°C in THF).

- Byproduct formation : Trace water generates tert-butyl alcohol, detectable via GC-MS. Pre-drying substrates/solvents mitigates this .

- Catalyst selection : DMAP outperforms triethylamine in sterically hindered systems .

Q. What mechanistic insights explain the compound’s reactivity in amine protection?

The Boc group acts as an electrophile, with the carbonyl carbon undergoing nucleophilic attack by the amine. DFT studies suggest:

Q. How does solvent choice impact the compound’s stability during long-term storage?

Stability studies indicate:

- Non-polar solvents (hexane) : Slow decomposition (<5% over 6 months).

- Polar aprotic solvents (DMF) : Rapid hydrolysis (>20% in 1 month) due to trace moisture.

- Best practice : Store in anhydrous dichloromethane with molecular sieves .

Data Analysis and Experimental Design

Q. How to design experiments to assess thermal decomposition kinetics?

Use thermogravimetric analysis (TGA) under nitrogen:

- Heating rate : 10°C/min, monitoring mass loss between 100–200°C.

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (E) and pre-exponential factor (A). Compare results with DFT-predicted pathways .

Q. What strategies validate purity in synthesized batches?

- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8–10 min.

- Elemental analysis : Match calculated vs. observed C/H/O percentages (C: 54.58%, H: 8.33%, O: 37.09%) .

- Karl Fischer titration : Ensure moisture content <0.1% w/w .

Safety and Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.